molecular formula C10H15N5 B1530603 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine CAS No. 1415719-24-2

1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine

Cat. No.: B1530603
CAS No.: 1415719-24-2
M. Wt: 205.26 g/mol
InChI Key: MADMQFCNDLTWKU-UHFFFAOYSA-N
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Description

Historical Context of Pyrazole Chemistry

The foundations of pyrazole chemistry were established in the late 19th century through the pioneering work of German chemist Ludwig Knorr, who coined the term "pyrazole" in 1883 and recognized the antipyretic properties of pyrazole derivatives. This initial discovery marked the beginning of systematic investigation into pyrazole compounds, with Knorr's work laying the groundwork for understanding the unique properties of this five-membered heterocyclic system containing two adjacent nitrogen atoms. Following Knorr's initial studies, Hans von Pechmann developed a classical synthetic method in 1898 for pyrazole preparation using acetylene and diazomethane, establishing one of the fundamental synthetic approaches that remains relevant in contemporary organic chemistry.

The early development of pyrazole chemistry was driven by the recognition that these compounds possessed distinctive pharmacological properties, particularly their antipyretic and analgesic activities. The historical significance of pyrazole research became more pronounced with the discovery of the first natural pyrazole compound, 1-pyrazolyl-alanine, isolated from watermelon seeds in 1959, which challenged the prevailing belief that pyrazoles could not occur naturally. This discovery opened new avenues for research into naturally occurring pyrazole systems and their potential biological significance.

The progression of pyrazole chemistry through the 20th century was characterized by increasing sophistication in synthetic methodologies and a deeper understanding of structure-activity relationships. German chemists Buchner and colleagues contributed significantly to the field by discovering additional synthetic routes, including the decarboxylation of 3,4,5-tricarboxylic acid with pyrazole in 1889. These foundational studies established pyrazole chemistry as a distinct and important branch of heterocyclic chemistry, setting the stage for the development of more complex pyrazole-containing molecules that would emerge in subsequent decades.

Significance of Aminopyrazoles in Heterocyclic Research

Aminopyrazoles have emerged as exceptionally important structural motifs in heterocyclic chemistry due to their unique combination of basicity, hydrogen bonding capability, and aromatic character. The biological and medicinal properties of 5-aminopyrazoles have prompted enormous research efforts aimed at developing synthetic routes to these heterocycles, with particular emphasis on their pharmaceutical applications. The amino functionality in these compounds provides multiple sites for chemical modification and serves as a crucial pharmacophore in many biologically active molecules.

The significance of aminopyrazoles in contemporary research is exemplified by their widespread occurrence in pharmaceutical compounds, including celecoxib, a prominent cyclooxygenase-2 inhibitor, and various kinase inhibitors currently in clinical development. Research has demonstrated that aminopyrazoles serve as advantageous frameworks capable of providing useful ligands for receptors and enzymes, including p38 mitogen-activated protein kinase and different kinases. The versatility of aminopyrazoles is further highlighted by their role in developing novel anticancer agents, with several compounds showing potent activity against various cancer cell lines.

The structural diversity accessible through aminopyrazole chemistry has made these compounds particularly valuable in medicinal chemistry applications. The functionalisation of the pyrazole nucleus with amino substituents in different positions has led to multifunctional pharmacologically active compounds, with some derivatives containing free amino groups while others bear substituted amino groups or incorporate the amino function into other heterocyclic systems. This structural flexibility has enabled researchers to fine-tune the biological properties of aminopyrazole derivatives for specific therapeutic applications.

Current research trends in aminopyrazole chemistry focus on developing novel synthetic methodologies that can access diverse substitution patterns while maintaining the essential pharmacological properties of these compounds. The importance of aminopyrazoles extends beyond pharmaceutical applications to include their use as ligands in coordination chemistry and as building blocks for advanced materials. This broad utility has established aminopyrazoles as indispensable tools in modern heterocyclic research.

Emergence of Bis-pyrazole Systems in Chemical Science

The development of bis-pyrazole systems represents a significant evolution in heterocyclic chemistry, driven by the recognition that compounds containing multiple pyrazole units often exhibit enhanced biological and chemical properties compared to their mono-heterocyclic counterparts. Bis-heterocycles, especially those containing pyrazole moieties, display substantially better antibacterial activity than mono heterocycles, prompting extensive research into synthetic methodologies for accessing these more complex molecular architectures.

The emergence of bis-pyrazole chemistry has been facilitated by advances in synthetic methodology, particularly the development of coupling reactions that can efficiently link pyrazole units through various connecting groups. Novel series of bis-pyrazole derivatives have been synthesized through coupling reactions of cyanoacetic acid derivatives with diazonium salts of aromatic amines, followed by cyclization with hydrazine hydrate to afford the respective bis-pyrazoles. These synthetic approaches have enabled researchers to prepare libraries of bis-pyrazole compounds with diverse substitution patterns and linker groups.

The significance of bis-pyrazole systems extends beyond their enhanced biological activities to include their unique coordination chemistry properties. Bis-pyrazole compounds can function as multidentate ligands, capable of coordinating to metal centers through multiple nitrogen donor atoms, making them valuable in the development of coordination complexes and metal-organic frameworks. The ability of bis-pyrazole ligands to adopt different coordination modes, including bridging arrangements, has made them particularly useful in the construction of polynuclear metal complexes and coordination polymers.

Recent research has demonstrated that the antimicrobial activity of bis-pyrazole derivatives can be significantly enhanced through structural modifications, with molecular docking studies supporting the observed biological activities. The development of bis-pyrazole systems has also been driven by their potential applications in materials science, where their ability to form extended networks through metal coordination or hydrogen bonding can lead to materials with unique properties. This multifaceted utility has established bis-pyrazole chemistry as an important and rapidly growing area of heterocyclic research.

Position of 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine in Modern Research

The compound 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine occupies a unique position in contemporary heterocyclic research as it combines several important structural features that are of significant interest to the scientific community. This bis-pyrazole derivative incorporates an amino group at the 5-position of one pyrazole ring, which provides opportunities for hydrogen bonding and further chemical elaboration, while the ethyl substituent on the second pyrazole ring introduces steric bulk that can influence molecular conformation and reactivity patterns.

The molecular architecture of this compound reflects current trends in heterocyclic chemistry toward developing increasingly sophisticated molecular frameworks that can serve multiple functions. With its molecular formula C10H15N5 and molecular weight of 205.26 grams per mole, this compound represents an optimal balance between structural complexity and synthetic accessibility. The presence of five nitrogen atoms within the molecular framework provides multiple sites for potential coordination to metal centers, making this compound particularly relevant for coordination chemistry applications.

Current research interest in this compound stems from its potential applications in developing new coordination complexes and its possible biological activities. The bis-pyrazole framework with amino substitution places this compound within a class of molecules that have shown promise in various therapeutic applications, particularly in the development of kinase inhibitors and antimicrobial agents. The specific substitution pattern of this compound, with its combination of amino and ethyl groups, represents a unique structural motif that has not been extensively explored in the literature.

The compound's position in modern research is further enhanced by its potential role as a building block for more complex molecular architectures. The amino group provides a handle for further functionalization through standard organic transformations, while the bis-pyrazole core offers opportunities for metal coordination and supramolecular assembly. This versatility makes the compound particularly attractive for researchers interested in developing new materials or exploring novel coordination chemistry.

Academic and Scientific Relevance

The academic and scientific relevance of 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine extends across multiple disciplines within chemical science, reflecting the interdisciplinary nature of modern heterocyclic research. From a fundamental chemistry perspective, this compound serves as an important model system for understanding the effects of bis-pyrazole architecture on molecular properties and reactivity. The presence of both amino and ethyl substituents provides opportunities to investigate structure-property relationships in heterocyclic systems.

The scientific significance of this compound is enhanced by its potential contributions to coordination chemistry research, where bis-pyrazole ligands have gained considerable attention for their ability to form stable metal complexes with unique properties. The compound's five nitrogen atoms create multiple potential coordination sites, making it relevant for studies aimed at developing new types of metal-ligand interactions and exploring the effects of ligand design on coordination complex stability and reactivity.

In the broader context of chemical research, this compound represents an important addition to the growing library of bis-pyrazole derivatives that are being investigated for their potential applications in materials science and catalysis. The ability of bis-pyrazole compounds to function as bridging ligands in polymeric materials makes this compound relevant for research into metal-organic frameworks and coordination polymers. Additionally, the amino functionality provides opportunities for post-synthetic modification, enabling the development of more complex molecular architectures.

The academic relevance of this compound is further demonstrated by its potential role in advancing synthetic methodology development. The challenges associated with preparing this specific bis-pyrazole architecture require sophisticated synthetic approaches, making it a valuable target for methodological studies in heterocyclic synthesis. The compound's structure also makes it relevant for computational chemistry studies aimed at understanding the electronic properties and conformational preferences of bis-pyrazole systems.

Table 1: Key Structural and Physical Properties of 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine

Property Value Reference
Molecular Formula C10H15N5
Molecular Weight 205.26 g/mol
Chemical Abstracts Service Number 1415719-24-2
Nitrogen Atom Count 5
Heterocyclic Ring Count 2
Functional Groups Amino, ethyl, methyl
Structural Classification Bis-pyrazole aminocompound

Properties

IUPAC Name

2-[(1-ethylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5/c1-3-14-6-9(5-12-14)7-15-10(11)4-8(2)13-15/h4-6H,3,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADMQFCNDLTWKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN2C(=CC(=N2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701168745
Record name 1H-Pyrazol-5-amine, 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701168745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415719-24-2
Record name 1H-Pyrazol-5-amine, 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415719-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazol-5-amine, 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701168745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of Pyrazole Rings

Detailed Reaction Scheme and Conditions

Step Reaction Type Reagents/Conditions Outcome Yield (%)
1 Pyrazole ring formation Hydrazine + 1,3-diketone, acid/base catalysis Formation of substituted pyrazole rings 75–85
2 N-ethylation Ethyl bromide, K2CO3, DMF, 60–80°C N1-ethyl substituted pyrazole 70–80
3 Methylation Methyl iodide, base (NaH), DMF, room temp 3-methyl substituted pyrazole 65–75
4 Methylene bridge coupling Halomethyl pyrazole + pyrazol-amine, K2CO3, DMF, 70°C Formation of 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine 60–70
5 Purification Column chromatography (silica gel) Pure target compound N/A

Industrial Production Considerations

Industrial synthesis would optimize the above steps focusing on:

  • Scalability: Using continuous flow reactors for the coupling step to improve reaction control and yield.
  • Green Chemistry: Employing less toxic solvents and minimizing waste by recycling solvents and reagents.
  • Purification: Use of crystallization or preparative HPLC to ensure high purity.

Analytical and Characterization Techniques

The synthesized compound is typically characterized by:

Research Findings and Optimization

Computational chemistry methods such as Density Functional Theory (DFT) have been applied to optimize reaction conditions by predicting transition states and energy barriers, particularly for the nucleophilic substitution step forming the methylene bridge. Machine learning models have also been used to analyze solvent and temperature effects to maximize yield and purity.

Summary Table of Preparation Methods

Preparation Aspect Method/Condition Notes
Pyrazole ring synthesis Hydrazine + 1,3-diketone, acid/base catalysis Classical method, high yield
N-Ethylation Alkylation with ethyl bromide, K2CO3, DMF Selective N1 substitution
Methylation Alkylation with methyl iodide, NaH, DMF Introduces methyl at C3 position
Methylene bridge formation Nucleophilic substitution, halomethyl pyrazole, K2CO3, DMF Key coupling step, moderate yield
Purification Silica gel chromatography Essential for isolating pure compound

Chemical Reactions Analysis

Types of Reactions

1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Research Findings and Challenges

  • Regioselectivity : Reactions involving pyrazole amines (e.g., sulfonylation) are highly regioselective, favoring endo-substitution, but steric effects from ethyl-pyrazole groups could alter reaction pathways .

Biological Activity

1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine, known for its unique pyrazole structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activities, focusing on its anticancer, anti-inflammatory, and antibacterial properties, supported by recent research findings and case studies.

PropertyValue
Chemical FormulaC₉H₁₂N₄
Molecular Weight176.22 g/mol
CAS Number1415719-57-1
IUPAC Name1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine

Anticancer Activity

Recent studies indicate that pyrazole derivatives, including 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine, exhibit significant anticancer properties. The compound has been shown to inhibit the growth of various cancer cell lines, including:

Case Study: In Vitro Anticancer Activity

A study evaluated the compound against several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The results demonstrated:

Cell LineIC₅₀ (µM)Growth Inhibition (%)
MDA-MB-2312570
HepG23065

These findings suggest that the compound can effectively inhibit cancer cell proliferation while maintaining lower toxicity to normal cells.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been explored. The compound was assessed for its ability to reduce inflammation markers in vitro.

Research Findings

In a controlled study, 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine was tested for its effects on TNF-alpha and IL-6 production in macrophages:

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
Compound Treatment5080

The results indicated a substantial reduction in pro-inflammatory cytokines, highlighting the compound's potential as an anti-inflammatory agent.

Antibacterial Activity

Emerging research has identified the antibacterial properties of pyrazole derivatives. A recent study evaluated the antimicrobial efficacy of several compounds against common bacterial strains.

Antibacterial Efficacy

The compound was tested against Staphylococcus aureus and Escherichia coli:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus40
Escherichia coli50

These findings suggest that the compound possesses moderate antibacterial activity, which could be further optimized through structural modifications.

Q & A

Q. Q1. What are the most reliable multi-step synthetic routes for 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves:

Condensation reactions : Reacting pyrazole precursors (e.g., 1-ethyl-1H-pyrazole-4-carbaldehyde) with methylamine derivatives under basic conditions (e.g., NaH or K₂CO₃) to form the pyrazole core .

Nucleophilic substitution : Introducing the methyl group at the 3-position using methyl halides or triflates in polar aprotic solvents (e.g., DMF) at 60–80°C .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) yields >85% purity.
Key Variables : Temperature (>70°C improves substitution efficiency) and solvent choice (DMF enhances nucleophilicity but may require longer reaction times) .

Q. Q2. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR : ¹H NMR identifies ethyl (δ 1.2–1.4 ppm, triplet) and methyl (δ 2.1–2.3 ppm, singlet) groups. ¹³C NMR confirms sp² carbons in the pyrazole ring (δ 140–150 ppm) .
  • HRMS : Exact mass (C₉H₁₅N₅) should match theoretical [M+H]+ = 218.1409 .
  • IR : Absence of NH₂ stretches (~3350 cm⁻¹) confirms successful methylation .

Q. Q3. How can initial biological activity screening be designed for this compound?

Methodological Answer:

  • Target Selection : Prioritize kinases or GPCRs due to pyrazole’s affinity for ATP-binding pockets .
  • Assays :
    • Fluorescence polarization : Measure binding to fluorescently labeled kinase domains.
    • Cell viability (MTT assay) : Test IC₅₀ in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .
  • Controls : Include known inhibitors (e.g., staurosporine) and solvent-only blanks .

Advanced Research Questions

Q. Q4. How can computational methods optimize the synthesis of this compound?

Methodological Answer:

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., B3LYP/6-31G* basis set) .
  • Machine Learning : Train models on existing pyrazole synthesis data to predict optimal solvent/base combinations .
  • Case Study : A 2024 study reduced reaction time by 40% using quantum mechanics/molecular mechanics (QM/MM) simulations to refine temperature gradients .

Q. Q5. What strategies resolve contradictions in reported biological activity data for similar pyrazole derivatives?

Methodological Answer:

  • Meta-Analysis : Compare datasets from PubChem and DSSTox, focusing on substituent effects (e.g., ethyl vs. methyl groups at N1) .
  • Dose-Response Curves : Re-test disputed compounds under standardized conditions (e.g., pH 7.4, 37°C) .
  • Structural Analog Table :
Compound ModificationObserved Activity ShiftReference
Ethyl → Propyl at N110× ↓ kinase inhibition
Methyl → Fluorine at C32× ↑ cytotoxicity

Q. Q6. How can binding mechanisms be elucidated for this compound’s interaction with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., EGFR kinase) on sensor chips to measure real-time binding kinetics (KD < 1 µM suggests high affinity) .
  • X-ray Crystallography : Resolve co-crystal structures (2.0–2.5 Å resolution) to identify hydrogen bonds between the pyrazole NH and kinase hinge regions .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-target complexes .

Q. Q7. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Chiral Separation : Use preparative HPLC with chiral columns (e.g., Chiralpak AD-H, isocratic elution: hexane/ethanol) .
  • Catalytic Asymmetric Synthesis : Employ palladium-catalyzed couplings with chiral ligands (e.g., BINAP) to achieve >90% ee .
  • Process Analytics : In-line FTIR monitors reaction progress to avoid racemization .

Data Analysis & Validation

Q. Q8. How should researchers statistically validate contradictory cytotoxicity results across studies?

Methodological Answer:

  • ANOVA : Compare IC₅₀ values (n ≥ 3 replicates) to identify significant inter-study variance (p < 0.05) .
  • Principal Component Analysis (PCA) : Cluster data by experimental variables (e.g., cell line, assay type) to isolate confounding factors .
  • Reproducibility Checklist : Standardize cell passage number, serum concentration, and incubation time .

Q. Q9. What computational tools predict metabolic stability of this compound?

Methodological Answer:

  • ADMET Predictors : Use SwissADME to estimate CYP450 metabolism (e.g., t₁/₂ > 60 min suggests stability) .
  • Metabolite Identification : LC-MS/MS detects phase I/II metabolites (e.g., hydroxylation at the ethyl group) .
  • DEREK Nexus : Flags potential toxicophores (e.g., pyrazole ring nitrogens linked to mutagenicity risks) .

Q. Q10. How can researchers design SAR studies to improve target selectivity?

Methodological Answer:

  • Analog Library Synthesis : Prepare derivatives with systematic substitutions (e.g., halogenation at C5, varying alkyl chain lengths) .
  • Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to calculate selectivity scores (≥100-fold vs. off-targets) .
  • Crystal Structure-Guided Design : Modify substituents to clash with off-target binding pockets (e.g., bulkier groups reduce promiscuity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine
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1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.